8-(4-Biphenyl)-8-oxooctanoic acid
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Overview
Description
8-(4-Biphenyl)-8-oxooctanoic acid is an organic compound characterized by a biphenyl group attached to a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Biphenyl)-8-oxooctanoic acid typically involves the coupling of a biphenyl derivative with a heptanoic acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the biphenyl and the heptanoic acid chain . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-(4-Biphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
8-(4-Biphenyl)-8-oxooctanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-(4-Biphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Biphenylacetic acid
- 4,4’-Biphenyldiboronic acid
- 4-Biphenylcarboxylic acid
Comparison: 8-(4-Biphenyl)-8-oxooctanoic acid is unique due to its longer heptanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain biphenyl derivatives. This structural difference can result in distinct applications and properties, making it a valuable compound for specific research purposes.
Properties
IUPAC Name |
8-oxo-8-(4-phenylphenyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(10-6-1-2-7-11-20(22)23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,1-2,6-7,10-11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAUYOHVVTUVTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450229 |
Source
|
Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-53-2 |
Source
|
Record name | η-Oxo[1,1′-biphenyl]-4-octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362669-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Biphenyl)carbonylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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